3-Fluoro-5-(furan-2-YL)phenol
Overview
Description
3-Fluoro-5-(furan-2-YL)phenol is a chemical compound with the molecular formula C10H7FO2 . It has a molecular weight of 178.16 .
Synthesis Analysis
While specific synthesis methods for 3-Fluoro-5-(furan-2-YL)phenol were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied in the synthesis of compounds like 3-Fluoro-5-(furan-2-YL)phenol .Molecular Structure Analysis
The InChI code for 3-Fluoro-5-(furan-2-YL)phenol is 1S/C10H7FO2/c11-8-4-7 (5-9 (12)6-8)10-2-1-3-13-10/h1-6,12H . This indicates the presence of a phenol group (hydroxybenzene), a fluoro group, and a furan ring in the molecule .Physical And Chemical Properties Analysis
3-Fluoro-5-(furan-2-YL)phenol is stored at refrigerated temperatures . More specific physical and chemical properties such as melting point, boiling point, and density were not found .Scientific Research Applications
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Pharmacological Properties
- Application : Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties .
- Methods : The synthesis of these compounds involves various chemical reactions, including the reaction of 2,5-diarylfurans with Selectfluor, which proceeds via oxidative ring opening to produce cis-enediones .
- Results : Some of these compounds have shown promising results in inhibiting HIV-1 reverse transcriptase at nanomolar level .
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Synthesis of Fluorofurans and Fluorobenzofurans
- Application : The synthesis of furans and benzofurans with a fluorine atom or a trifluoromethyl group .
- Methods : The direct fluorination of furan proceeds non-selectively. Application of fluorine diluted with an inert gas to the furan monofluorination was found to be unsuitable .
- Results : The reaction of tetrahydrofuran with cobalt (III) fluoride or potassium tetrafluorocobaltate (III) (KCoF 4) followed by the treatment with alkali afforded a mixture of perfluorofuran, both trifluorofurans and three difluorofurans .
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Food Aroma
- Application : 2-acetyl-5-methylfuran, a derivative of furan, is one of the heterocyclic compounds responsible for the aroma perceived when food is cooked .
- Methods : This compound is obtained when an amino acid reacts with a reducing sugar .
- Results : It has been pointed out as a natural constituent of liquors, roasted coffee beans, and smoked salmons .
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Manufacture of Wine and Polymer Materials
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Cytotoxic Effects
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High-Performance Recyclable Furan-based Epoxy Resin
- Application : Furan-based epoxy resins, which could potentially include derivatives of “3-Fluoro-5-(furan-2-YL)phenol”, are used in the production of high-performance recyclable materials .
- Results : The use of these resins contributes to the creation of materials with specific desirable properties .
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Suzuki–Miyaura Coupling
- Application : Boron reagents, which could potentially include derivatives of “3-Fluoro-5-(furan-2-YL)phenol”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Results : The use of these reagents contributes to the success of the Suzuki–Miyaura coupling .
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Furan Platform Chemicals
- Application : Furan platform chemicals (FPCs), which could potentially include derivatives of “3-Fluoro-5-(furan-2-YL)phenol”, are used in a variety of industrial processes .
- Results : The use of these chemicals contributes to the creation of a spectacular range of compounds that can be economically synthesized from biomass via FPCs .
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Synthesis of Fine Chemicals, Pharmaceuticals, Polymers, Resins, etc.
- Application : Compounds related to “3-Fluoro-5-(furan-2-YL)phenol” are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
- Results : The use of these compounds contributes to the specific characteristics of the final products .
Safety And Hazards
3-Fluoro-5-(furan-2-YL)phenol should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It should be used only outdoors or in a well-ventilated area . Protective gloves/protective clothing/eye protection/face protection should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
3-fluoro-5-(furan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDOHQUFVYZIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684076 | |
Record name | 3-Fluoro-5-(furan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(furan-2-YL)phenol | |
CAS RN |
1261996-61-5 | |
Record name | 3-Fluoro-5-(furan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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